molecular formula C8H4N2O5 B12343460 5-nitro-4aH-3,1-benzoxazine-2,4-dione

5-nitro-4aH-3,1-benzoxazine-2,4-dione

Cat. No.: B12343460
M. Wt: 208.13 g/mol
InChI Key: NWPBZKWPEKATAN-UHFFFAOYSA-N
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Description

5-Nitro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H4N2O5 It is known for its unique structure, which includes a benzoxazine ring fused with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-4aH-3,1-benzoxazine-2,4-dione typically involves the nitration of isatoic anhydride. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to ensure the selective nitration at the desired position on the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-nitro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-4aH-3,1-benzoxazine-2,4-dione is unique due to the presence of both the benzoxazine ring and the nitro group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C8H4N2O5

Molecular Weight

208.13 g/mol

IUPAC Name

5-nitro-4aH-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3,6H

InChI Key

NWPBZKWPEKATAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)OC(=O)C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

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